2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Overview
Description
“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It may also be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used as a reagent to borylate arenes .Chemical Reactions Analysis
This compound is involved in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes. This reaction occurs in the presence of a palladium catalyst, resulting in the formation of pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 43 °C/50 mmHg and a refractive index of 1.40 . It is a liquid at 20°C and should be stored at 0-10°C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reaction
3-Cyanomethoxyphenylboronic acid, pinacol ester: is utilized as a reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a C−C bond and is facilitated by a palladium catalyst. It’s a pivotal method for synthesizing 3-cyano aryl/heteroaryl derivatives, which are valuable in various chemical syntheses .
Safety and Hazards
This compound is highly flammable and produces flammable gases when it comes into contact with water . It should be stored in a dry place in a sealed container .
Relevant Papers The relevant papers for this compound include those that discuss its synthesis and use in borylation reactions . Unfortunately, the specific details of these papers are not available in the search results.
Mechanism of Action
Target of Action
Similar compounds are known to be used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures have been reported to participate in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that similar compounds can participate in significant carbon-carbon bond-forming reactions .
properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXVQHBOYMKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592137 | |
Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile | |
CAS RN |
936250-18-9 | |
Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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